molecular formula C18H20N2O2 B2867712 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one CAS No. 1903684-38-7

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one

カタログ番号 B2867712
CAS番号: 1903684-38-7
分子量: 296.37
InChIキー: TWESUDNFNSUWAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, also known as PNU-22394, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes in the brain.

科学的研究の応用

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been studied for its potential applications in various scientific research areas, including neurobiology, pharmacology, and toxicology. The selective antagonism of the NMDA receptor by this compound has been shown to have beneficial effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been used to study the role of the NMDA receptor in synaptic plasticity and learning and memory processes. In addition, this compound has been used in toxicology studies to investigate the effects of NMDA receptor antagonism on various physiological systems.

作用機序

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one selectively binds to the glycine-binding site of the NMDA receptor, thereby blocking the binding of glycine and preventing the activation of the receptor. This results in the inhibition of the NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways. The selective antagonism of the NMDA receptor by this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its selective antagonism of the NMDA receptor. This results in the inhibition of NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways, which can have both beneficial and detrimental effects depending on the context. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. However, the long-term effects of NMDA receptor antagonism on synaptic plasticity and learning and memory processes are still not fully understood.

実験室実験の利点と制限

One of the main advantages of using 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one in lab experiments is its selective antagonism of the NMDA receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. However, the use of this compound in lab experiments is also limited by its potential off-target effects and the need for careful dosing and administration to avoid unwanted side effects.

将来の方向性

There are several future directions for research on 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, including the investigation of its effects on synaptic plasticity and learning and memory processes, the development of more selective NMDA receptor antagonists, and the exploration of its potential therapeutic applications in neurodegenerative diseases. Additionally, further studies are needed to fully understand the long-term effects of NMDA receptor antagonism on neuronal function and behavior.

合成法

The synthesis of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one involves the reaction of 3-(pyridin-3-yloxy)azetidine with 2-bromo-1-phenylbutane in the presence of potassium carbonate and copper powder. This reaction results in the formation of this compound as a white solid with a purity of over 98%. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.

特性

IUPAC Name

2-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-17(14-7-4-3-5-8-14)18(21)20-12-16(13-20)22-15-9-6-10-19-11-15/h3-11,16-17H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWESUDNFNSUWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。